molecular formula C8H8BrClF3N3S B2816290 ({[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}sulfanyl)methanimidamide hydrobromide CAS No. 317821-75-3

({[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}sulfanyl)methanimidamide hydrobromide

Cat. No. B2816290
CAS RN: 317821-75-3
M. Wt: 350.58
InChI Key: ZTWJPRZHMQPSIQ-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of the compound can be inferred from its name. It contains a pyridine ring which is a six-membered ring with five carbon atoms and one nitrogen atom . The pyridine ring is substituted at the 3rd position with a chlorine atom and at the 5th position with a trifluoromethyl group . The 2nd position of the pyridine ring is linked to a methylimidamide group via a sulfanyl group .

Scientific Research Applications

Transformation into Heterocyclic Derivatives

Research by Nedolya et al. (2018) demonstrated the formation of derivatives like 2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridine and 5,6-dihydropyridin-2(1H)-one. This process involved treating methyl 2-[(6-methyl-3-ethoxy-5,6-dihydropyridin-2-yl)sulfanyl]-acetate with hydrochloric acid, resulting in unexpected hydration and elimination reactions (Nedolya, Tarasova, Albanov, & Trofimov, 2018).

Synthesis of 2-[3-(Trifluoromethyl)phenyl]furo[3,2-c]pyridine Derivatives

Bradiaková et al. (2009) explored the synthesis of derivatives involving 2-[3-(trifluoromethyl)phenyl]-4,5-dihydrofuro[3,2-c]pyridin-4-one. This involved reactions with phosphorus sulfide and nucleophilic substitution to create 4-substituted furopyridines (Bradiaková, Ďurčeková, Prónayová, Gatial, & Krutošíková, 2009).

Development of 3-Aryl-2-sulfanylthienopyridines

Kobayashi, Suzuki, and Egara (2013) developed a three-step procedure for synthesizing 3-aryl-2-sulfanylthienopyridines. This process included treating aryl(2-halopyridin-3-yl)methanones with Na2S⋅9 H2O and chloromethyl sulfides (Kobayashi, Suzuki, & Egara, 2013).

Synthesis of Benzimidazole Derivatives with Pyridine Moiety

Prasad, Rani, and Anusha (2018) synthesized a series of benzimidazole derivatives by coupling 1-methyl-2-mercapto-5-nitro-1H-benzimidazole with pyridine derivatives. This included the oxidation of these derivatives to create sulfinyl versions (Prasad, Rani, & Anusha, 2018).

Synthesis of Heterocyclic Sulfanylpyrimidin-4(3H)-one Derivatives

Bassyouni and Fathalla (2013) focused on synthesizing heterocyclic sulfanylpyrimidin-4(3H)-one derivatives, highlighting their potential biological activities like antimicrobial and anticancer properties. This involved reactions of compounds with various reagents to create multiple derivatives (Bassyouni & Fathalla, 2013).

Iron(II) Complexes with Sulfanyl Substituents

Cook et al. (2015) studied iron(II) complexes involving 4-sulfanyl-, 4-sulfinyl-, and 4-sulfonyl-2,6-dipyrazolylpyridine ligands. They observed various spin-crossover phenomena and phase changes in these complexes (Cook, Kulmaczewski, Barrett, & Halcrow, 2015).

properties

IUPAC Name

[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl carbamimidothioate;hydrobromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClF3N3S.BrH/c9-5-1-4(8(10,11)12)2-15-6(5)3-16-7(13)14;/h1-2H,3H2,(H3,13,14);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVYRMRYQYJRHCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1Cl)CSC(=N)N)C(F)(F)F.Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrClF3N3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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